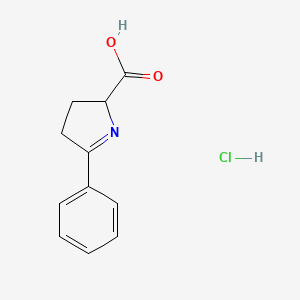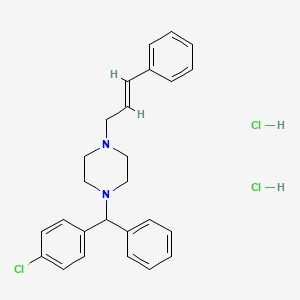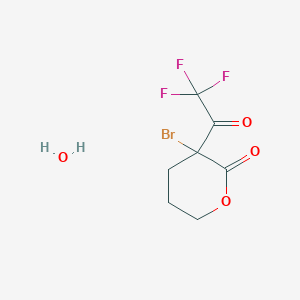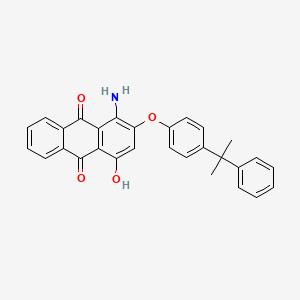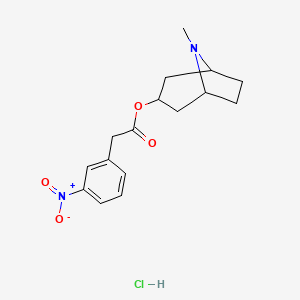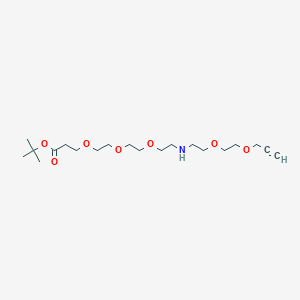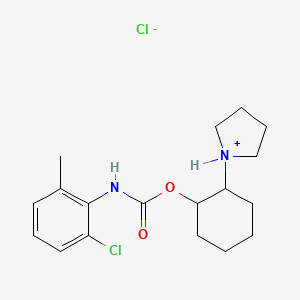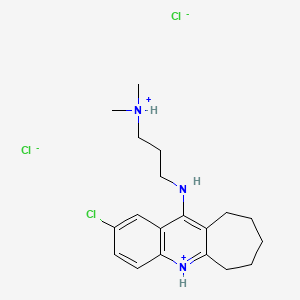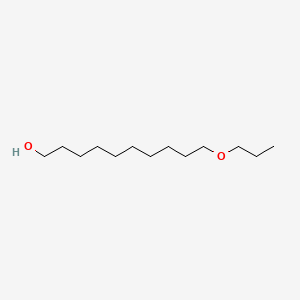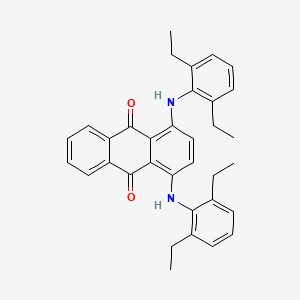
Terbium edetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Terbium edetate is a coordination compound formed between the rare earth metal terbium and ethylenediaminetetraacetic acid (EDTA) Terbium is a lanthanide element known for its unique optical and magnetic properties EDTA is a chelating agent that can form stable complexes with metal ions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of terbium edetate typically involves the reaction of terbium salts, such as terbium chloride or terbium nitrate, with EDTA in an aqueous solution. The reaction is carried out under controlled pH conditions to ensure the complete chelation of terbium ions by EDTA. The general reaction can be represented as follows:
Tb3++EDTA4−→Tb(EDTA)−
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions where terbium salts are mixed with EDTA in reactors. The reaction mixture is then purified through filtration and crystallization processes to obtain the final product. The purity of the compound is crucial for its applications, especially in medical and research fields.
Types of Reactions:
Oxidation and Reduction: Terbium in this compound can undergo oxidation and reduction reactions, although it predominantly exists in the +3 oxidation state.
Substitution Reactions: The EDTA ligand in this compound can be substituted by other ligands under specific conditions, leading to the formation of different terbium complexes.
Common Reagents and Conditions:
Oxidizing Agents: Ozone or electrochemical methods can oxidize terbium to higher oxidation states.
Reducing Agents: Hydrogen gas or other reducing agents can reduce terbium ions.
Substitution Reagents: Other chelating agents or ligands can replace EDTA in the complex.
Major Products Formed:
Oxidation: Terbium(IV) complexes.
Reduction: Terbium(II) complexes.
Substitution: New terbium-ligand complexes.
Scientific Research Applications
Chemistry: Terbium edetate is used as a luminescent probe in various chemical analyses due to the unique optical properties of terbium ions. It can be employed in fluorescence spectroscopy and as a marker in analytical chemistry.
Biology: In biological research, this compound is used as a fluorescent tag for biomolecules. Its ability to emit green fluorescence under ultraviolet light makes it useful in imaging and diagnostic applications.
Medicine: this compound has potential applications in nuclear medicine, particularly in imaging and radiotherapy. Terbium isotopes, such as terbium-161, can be incorporated into the edetate complex for targeted radiotherapy.
Industry: In the industrial sector, this compound is used in the production of phosphors for lighting and display technologies. Its luminescent properties are harnessed in the manufacturing of energy-efficient lighting solutions.
Mechanism of Action
The mechanism of action of terbium edetate in its various applications is primarily based on the unique properties of terbium ions. In fluorescence applications, the terbium ion absorbs ultraviolet light and emits visible green light, which can be detected and measured. In radiotherapy, terbium isotopes emit radiation that can target and destroy cancer cells. The chelation by EDTA ensures the stability and solubility of terbium ions in biological and chemical environments.
Comparison with Similar Compounds
Europium edetate: Similar to terbium edetate, europium edetate is used for its luminescent properties, emitting red light under ultraviolet excitation.
Gadolinium edetate: Used as a contrast agent in magnetic resonance imaging (MRI) due to the paramagnetic properties of gadolinium.
Samarium edetate: Employed in radiotherapy for its radioactive isotopes.
Uniqueness of this compound: this compound is unique due to the specific optical properties of terbium ions, which emit green fluorescence. This makes it particularly valuable in applications requiring green luminescence, such as certain types of imaging and display technologies. Additionally, the potential use of terbium isotopes in nuclear medicine adds to its distinctiveness compared to other lanthanide edetate complexes.
Properties
CAS No. |
15158-65-3 |
|---|---|
Molecular Formula |
C10H12N2O8Tb- |
Molecular Weight |
447.14 g/mol |
IUPAC Name |
2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;terbium(3+) |
InChI |
InChI=1S/C10H16N2O8.Tb/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+3/p-4 |
InChI Key |
GZXQSYICIHZFJL-UHFFFAOYSA-J |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Tb+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


